3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the key synthetic routes for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a common structural motif in several biologically active compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reductive amination can convert it into 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: It can undergo substitution reactions to form 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Common Reagents and Conditions
Oxidation: Common reagents include oximes and hydroxylamine.
Reduction: Sodium triacetoxyhydridoborate is used for reductive amination.
Substitution: Potassium iodide and sodium azide are used for substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one involves its ability to act as a catalyst in oxidation reactions. It efficiently catalyzes the oxidation of alcohols to carbonyl compounds, often in the presence of a catalytic system such as (MeO bpy)Cu I (OTf) (4,4′-dimethoxy-2,2′-bipyridine) . This catalytic system is useful for the aerobic oxidation of various alcohols.
Comparison with Similar Compounds
Similar Compounds
Tropinone oxime: Similar in structure but undergoes different reactions.
9-Azabicyclo[3.3.1]nonane N-oxyl: Another compound in the same family with different applications.
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These derivatives have shown significant biological activities.
Uniqueness
3-Methyl-3-azabicyclo[331]nonan-9-one is unique due to its specific structural features and the variety of reactions it can undergo
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVMGIXBAOSAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337284 | |
Record name | 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-35-4 | |
Record name | 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one oximes?
A1: The synthesis of this compound oximes is noteworthy due to the potential of these compounds as precursors in various chemical reactions. Specifically, they can be utilized in heterocyclization reactions with acetylene in a superbasic medium [, ]. This method offers a pathway for creating more complex heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: What are the key findings from the study "Heterocyclization of tropinone oximes and 3-methyl-3-azabicyclo[3.3.1.]-nonan-9-one with acetylene in a superbasic medium"?
A2: This study explores a novel synthetic route for creating heterocyclic compounds using this compound oximes as starting materials []. The researchers successfully demonstrated the heterocyclization of these oximes with acetylene under superbasic conditions. This finding is significant as it opens up possibilities for synthesizing a range of structurally diverse heterocycles with potential applications in various fields.
Q3: What insights does the paper "Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and this compound oximes" provide?
A3: This research focuses on the synthesis and structural analysis of this compound oximes and a related compound []. The study utilizes various spectroscopic techniques to elucidate the structural and conformational properties of these oximes. Understanding the structural features and conformations of these compounds is crucial for predicting their reactivity and designing further chemical transformations.
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